N-Boc-2,6-Dimethyl-L-tyrosine

Description

BenchChem offers high-quality N-Boc-2,6-Dimethyl-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-2,6-Dimethyl-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

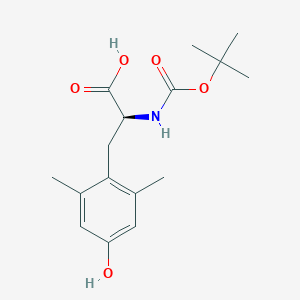

IUPAC Name |

(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-9-6-11(18)7-10(2)12(9)8-13(14(19)20)17-15(21)22-16(3,4)5/h6-7,13,18H,8H2,1-5H3,(H,17,21)(H,19,20)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKQZXRPUXGSLR-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545973 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99953-00-1 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-tert-Butoxycarbonylamino-3-(4-hydroxy-2,6-dimethyl-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-2,6-Dimethyl-L-tyrosine

This guide provides a comprehensive overview of N-Boc-2,6-Dimethyl-L-tyrosine, a synthetic amino acid derivative crucial in the development of novel therapeutics, particularly in the field of opioid research. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, biological significance, and its role in modulating opioid receptor signaling pathways.

Core Concepts

N-Boc-2,6-Dimethyl-L-tyrosine, also known as Boc-Dmt-OH, is a protected form of the unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt). The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for its use as a building block in solid-phase peptide synthesis (SPPS). The dimethyl substitution on the phenolic ring of tyrosine is a key modification that has been shown to significantly enhance the potency, affinity, and selectivity of peptide-based ligands for opioid receptors.[1][2][3][4] This has led to its widespread use in the design of potent analgesics and other therapeutic agents.[1][4]

Physicochemical Properties

N-Boc-2,6-Dimethyl-L-tyrosine is a white solid, and its key chemical identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 99953-00-1 |

| Molecular Formula | C₁₆H₂₃NO₅ |

| Molecular Weight | 309.36 g/mol |

| Appearance | White solid |

| Purity | ≥ 99% (Chiral HPLC, HPLC) |

| Optical Rotation | [α]²⁰D = -11 ± 2 ° (c=1 in MeOH) |

| Storage Conditions | 2 - 8 °C |

Synthesis of N-Boc-2,6-Dimethyl-L-tyrosine

A rapid and efficient three-step synthesis utilizing a microwave-assisted Negishi coupling has been developed, making this important building block more accessible.[1][2][3][4]

Experimental Protocol: Microwave-Assisted Negishi Coupling

The following protocol is adapted from Bender et al., ACS Med. Chem. Lett., 2015.[1]

Step 1: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (Intermediate 1)

This intermediate is synthesized from commercially available Boc-L-serine methyl ester under Appel conditions as previously reported.

Step 2: Microwave-Assisted Negishi Coupling

-

To a microwave vial, add the iodoalanine intermediate 1, 3,5-dimethyl-4-iodophenol, Pd₂(dba)₃ (5 mol %), and SPhos (10 mol %).

-

The reaction mixture is subjected to microwave irradiation at 110 °C for 2 hours.

-

Upon completion, the reaction mixture is directly purified by silica gel chromatography (4:1 to 2:1 hexanes/EtOAc) to yield the coupled product, (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate (2a), as a colorless oil.

Step 3: Saponification

-

To a solution of the methyl ester 2a in THF, add a solution of LiOH in H₂O dropwise.

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction is then acidified and extracted with an organic solvent.

-

The combined organic layers are dried and concentrated to yield N-Boc-2,6-Dimethyl-L-tyrosine (3a).

Synthesis Workflow

Biological Activity and Applications

The primary application of N-Boc-2,6-Dimethyl-L-tyrosine is in the synthesis of opioid peptidomimetics.[1][4] The incorporation of the 2',6'-dimethyl-L-tyrosine residue in place of the endogenous tyrosine at the N-terminus of opioid peptides often leads to a significant increase in binding affinity and efficacy at opioid receptors, particularly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[1][4]

This enhanced activity is attributed to the conformational constraints imposed by the methyl groups, which can lock the peptide into a bioactive conformation, and to additional lipophilic interactions with the receptor binding pocket. Peptides containing this modification have shown promise as potent analgesics with potentially reduced side effects.[1]

Opioid Receptor Binding and Efficacy Data

The following table summarizes the in vitro binding affinities (Ki) and efficacy data for a series of opioid peptidomimetics incorporating a tetrahydroquinoline (THQ) scaffold and various tyrosine analogs, including 2',6'-dimethyl-L-tyrosine. The data is from Bender et al., ACS Med. Chem. Lett., 2015.

| Compound | Tyr Analog | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR % Efficacy (EC₅₀, nM) | DOR % Efficacy (EC₅₀, nM) |

| 4a | Tyr | 1.2 ± 0.2 | 11 ± 2 | 230 ± 30 | 85 ± 5 (1.5) | 25 ± 3 (>1000) |

| 4b | 2',6'-dimethyl-L-tyrosine | 0.25 ± 0.04 | 1.8 ± 0.3 | 45 ± 7 | 95 ± 3 (0.5) | 15 ± 2 (>1000) |

| 4c | 2'-methyl-L-tyrosine | 0.51 ± 0.08 | 4.5 ± 0.7 | 110 ± 20 | 90 ± 4 (0.8) | 20 ± 2 (>1000) |

| 4d | 3',5'-dimethyl-L-tyrosine | 0.85 ± 0.1 | 8.1 ± 1.2 | 180 ± 30 | 88 ± 4 (1.2) | 22 ± 3 (>1000) |

| 4e | 2',6'-dimethyl-L-phenylalanine | 15 ± 2 | 120 ± 20 | >1000 | 40 ± 5 (55) | <10 (>1000) |

Role in Opioid Receptor Signaling

Opioids exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by receptor activation is complex and leads to the modulation of neuronal excitability and neurotransmitter release.

Opioid Receptor Signaling Pathway

Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins (Gi/o). The G-protein then dissociates into its Gα and Gβγ subunits, which in turn modulate various downstream effectors. The primary signaling events include:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release. It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and reduced neuronal excitability.

These signaling events collectively contribute to the analgesic and other physiological effects of opioids.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric synthesis and in vitro and in vivo activity of tetrahydroquinolines featuring a diverse set of polar substitutions at the 6 position as mixed-efficacy μ opioid receptor/δ opioid receptor ligands. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Boc-2,6-Dimethyl-L-tyrosine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-2,6-Dimethyl-L-tyrosine, a critical building block in the development of novel therapeutics, particularly in the field of opioid receptor modulation. This document details its chemical structure, physicochemical properties, synthesis, and its role in influencing biological signaling pathways.

Chemical Structure and Properties

N-Boc-2,6-Dimethyl-L-tyrosine is a synthetic amino acid derivative. The chemical structure features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group of L-tyrosine, with two methyl groups substituted at the 2 and 6 positions of the phenol ring.

Chemical Structure:

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 99953-00-1 | [1] |

| Molecular Formula | C16H23NO5 | [1] |

| Molecular Weight | 309.35 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥97% | [1] |

Experimental Protocols

The synthesis of N-Boc-2,6-Dimethyl-L-tyrosine has been reported via a three-step process featuring a microwave-assisted Negishi coupling.[4] This method provides an efficient route to this valuable unnatural amino acid.

Synthesis Workflow:

Caption: Synthetic pathway for N-Boc-2,6-Dimethyl-L-tyrosine.

Detailed Methodology:

A detailed experimental protocol for a similar synthesis is described in the literature and involves the following key steps[4]:

-

Preparation of the Organozinc Reagent: The starting material, an iodo-alanine derivative, is treated with zinc dust to form the corresponding organozinc reagent.

-

Microwave-Assisted Negishi Coupling: The organozinc reagent is then coupled with 3,5-dimethyl-4-iodophenol in the presence of a palladium catalyst (such as Pd2(dba)3) and a phosphine ligand (like SPhos). This reaction is efficiently carried out under microwave irradiation.

-

Hydrolysis: The resulting methyl ester is hydrolyzed using a base, such as lithium hydroxide (LiOH), to yield the final product, N-Boc-2,6-Dimethyl-L-tyrosine.

Purification is typically achieved through column chromatography.

Biological Activity and Applications

N-Boc-2,6-Dimethyl-L-tyrosine is a crucial building block in the synthesis of opioid peptidomimetics.[4] The incorporation of this unnatural amino acid into peptide sequences has been shown to significantly influence their affinity and efficacy at opioid receptors, namely the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.[4]

Opioid ligands containing the 2',6'-dimethyl-L-tyrosine (Dmt) residue often exhibit increased potency at MOR.[4] Furthermore, the Dmt moiety is a key component of the Dmt-Tic pharmacophore, which is known to act as a DOR antagonist.[4] This makes N-Boc-2,6-Dimethyl-L-tyrosine a valuable tool for developing ligands with mixed MOR agonist/DOR antagonist profiles, a strategy being explored for the development of safer analgesics with reduced side effects.

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.

Caption: General opioid receptor signaling pathway.

The binding of an opioid agonist to its receptor triggers the activation of an associated inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activated G-protein also inhibits voltage-gated calcium channels, reducing calcium influx, and activates inwardly rectifying potassium channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Collectively, these events decrease neuronal excitability and inhibit the release of neurotransmitters, producing the analgesic and other effects associated with opioids.

Conclusion

N-Boc-2,6-Dimethyl-L-tyrosine is a synthetically accessible and highly valuable compound for medicinal chemists and drug development professionals. Its unique structural features allow for the fine-tuning of the pharmacological properties of peptide-based drug candidates targeting opioid receptors. The continued exploration of this and similar unnatural amino acids holds significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

N-Boc-2,6-Dimethyl-L-tyrosine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of N-Boc-2,6-dimethyl-L-tyrosine, a critical building block in the development of advanced therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work.

Core Physicochemical Properties

N-Boc-2,6-dimethyl-L-tyrosine, a derivative of the amino acid L-tyrosine, is distinguished by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine and two methyl groups on the aromatic ring. These modifications enhance its utility in peptide synthesis by improving stability and solubility in organic solvents.[1][2]

Table 1: General and Physicochemical Properties of N-Boc-2,6-Dimethyl-L-tyrosine

| Property | Value | Reference |

| CAS Number | 99953-00-1 | [2][3][4][5][6] |

| Molecular Formula | C₁₆H₂₃NO₅ | [2][3][5][6] |

| Molecular Weight | 309.36 g/mol | [2][3] |

| Appearance | White solid | [2][3] |

| Optical Rotation | [α]²⁰D = -11 ± 2° (c=1 in MeOH) | [2] |

| Melting Point | Data not readily available. For comparison, the related compound N-Fmoc-2,6-dimethyl-L-tyrosine has a melting point of 200-210°C. | [7] |

| Solubility | Generally soluble in organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water. Quantitative data is not readily available. | [2] |

| pKa | Data not readily available. For comparison, the predicted pKa of N-Fmoc-2,6-dimethyl-L-tyrosine is 3.03 ± 0.10. | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of N-Boc-2,6-dimethyl-L-tyrosine. Below are the expected spectral characteristics based on the analysis of related compounds.

Table 2: Predicted NMR and IR Spectral Data for N-Boc-2,6-Dimethyl-L-tyrosine

| Spectroscopy | Expected Peaks and Assignments |

| ¹H NMR | - Singlet around 1.4 ppm (9H, tert-butyl group of Boc). - Signals for the two aromatic methyl groups. - Signals for the aromatic protons. - Multiplet for the α-proton. - Doublet of doublets for the β-protons. - Broad singlet for the N-H proton of the carbamate. |

| ¹³C NMR | - Signals for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively). - Carbonyl carbon of the carbamate (~155 ppm). - Carboxylic acid carbonyl carbon (~175 ppm). - Signals for the aromatic carbons, including the two methyl-substituted carbons and the hydroxyl-bearing carbon. - Signal for the α-carbon (~55 ppm). - Signal for the β-carbon. |

| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid and phenolic hydroxyl group. - N-H stretch from the carbamate. - C-H stretches from the aliphatic and aromatic groups. - C=O stretch from the carboxylic acid and the Boc-protecting group (~1700-1750 cm⁻¹). - Aromatic C=C stretches. - C-O stretches. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are general protocols that can be adapted for N-Boc-2,6-dimethyl-L-tyrosine.

Melting Point Determination

The melting point can be determined using a digital melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube and compacted.

-

Measurement: The capillary tube is placed in the heating block of the apparatus.

-

Procedure: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting range.[8] For compounds that may decompose, fast scanning calorimetry (FSC) can be employed to determine the melting properties by using very high heating rates.[9][10][11]

Solubility Determination

A general protocol to determine the solubility of a protected amino acid is as follows:

-

Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, methanol, ethanol, DMSO, DMF).

-

Procedure: Start by attempting to dissolve a small, known amount of the compound in a minimal volume of the solvent at room temperature.[12][13]

-

Observation: If the compound does not dissolve, gentle heating or sonication can be applied.[12]

-

Quantification: For quantitative analysis, a saturated solution is prepared and allowed to equilibrate. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

NMR Spectroscopy

NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher) using a deuterated solvent.

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.[14][15]

-

¹H NMR Acquisition: A standard proton spectrum is acquired. Key parameters include the number of scans, spectral width, and relaxation delay.[15]

-

¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. A larger number of scans is typically required.[14]

-

Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, baseline correction, and calibration to the residual solvent peak.[14][15]

Role in Drug Development and Signaling Pathways

N-Boc-2,6-dimethyl-L-tyrosine is a crucial intermediate in the synthesis of peptidomimetics, particularly those targeting opioid receptors. The incorporation of the 2,6-dimethyl-L-tyrosine (Dmt) residue in place of tyrosine has been shown to significantly increase the potency and selectivity of ligands for opioid receptors, especially the mu-opioid receptor (MOR).[16][17][18] This enhancement is attributed to the conformational constraints imposed by the methyl groups, which can lead to a more favorable interaction with the receptor binding pocket.

The activation of opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.

Caption: Opioid receptor signaling pathway.

The binding of an opioid agonist to its receptor triggers the activation of an associated intracellular G-protein (specifically of the Gi/o family).[19][20] This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[21] The Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1][21] This combined action results in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, which are key mechanisms underlying analgesia. Additionally, opioid receptor activation can lead to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[19]

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a peptide incorporating N-Boc-2,6-dimethyl-L-tyrosine.

Caption: Peptide synthesis and characterization workflow.

References

- 1. youtube.com [youtube.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Boc-2,6-dimethyl-L-tyrosine | 99953-00-1 [sigmaaldrich.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. scbt.com [scbt.com]

- 7. N-Fmoc-2,6-Dimethyl-L-tyrosine CAS 206060-54-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. researchgate.net [researchgate.net]

- 10. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. jpt.com [jpt.com]

- 13. genscript.com [genscript.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. New 2',6'-dimethyl-L-tyrosine (Dmt) opioid peptidomimetics based on the Aba-Gly scaffold. Development of unique mu-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Video: Opioid Receptors: Overview [jove.com]

- 21. researchgate.net [researchgate.net]

A Technical Guide to N-Boc-2,6-Dimethyl-L-tyrosine: Properties, Synthesis, and Applications in Opioid Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-2,6-Dimethyl-L-tyrosine, a critical building block in the development of novel peptide-based therapeutics. This document details its physicochemical properties, provides an illustrative synthesis protocol, and explores its primary application in the modulation of opioid receptor signaling pathways.

Core Physicochemical and Identification Data

N-Boc-2,6-Dimethyl-L-tyrosine is a synthetic amino acid derivative that plays a pivotal role in peptide synthesis, particularly in the field of drug discovery. The incorporation of this unnatural amino acid into peptide sequences can significantly enhance their biological activity and stability.

| Property | Value |

| CAS Number | 99953-00-1 |

| Molecular Weight | 309.36 g/mol |

| Molecular Formula | C₁₆H₂₃NO₅ |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Synthesis and Experimental Protocols

The synthesis of N-Boc-2,6-Dimethyl-L-tyrosine is a multi-step process. The following is a generalized experimental protocol for its synthesis, based on methodologies described in the scientific literature.

Illustrative Synthesis Protocol:

A common synthetic route involves a Negishi cross-coupling reaction.[1][2]

Step 1: Preparation of the Organozinc Reagent

-

To a solution of 2,6-dimethyl-4-iodophenol in a suitable aprotic solvent (e.g., THF), add an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C) to facilitate lithium-halogen exchange.

-

Transmetalate the resulting aryllithium species with a zinc salt (e.g., zinc chloride) to form the desired organozinc reagent.

Step 2: Negishi Cross-Coupling

-

In a separate reaction vessel, dissolve N-Boc-L-iodophenylalanine methyl ester in an appropriate solvent (e.g., THF).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄) and the previously prepared organozinc reagent to the solution.

-

Heat the reaction mixture to facilitate the cross-coupling reaction. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

Step 3: Saponification

-

Upon completion of the coupling reaction, perform a standard aqueous workup to isolate the crude product.

-

Hydrolyze the methyl ester using a base (e.g., lithium hydroxide) in a mixture of THF and water to yield the carboxylic acid.

-

Acidify the reaction mixture to precipitate the final product, N-Boc-2,6-Dimethyl-L-tyrosine.

Step 4: Purification

-

The crude product can be purified by recrystallization or column chromatography to achieve the desired purity.

Experimental Workflow for Peptide Synthesis and Evaluation:

The primary application of N-Boc-2,6-Dimethyl-L-tyrosine is in solid-phase peptide synthesis (SPPS) to create modified peptides with enhanced pharmacological properties.

Caption: General workflow for the synthesis and evaluation of peptides containing N-Boc-2,6-Dimethyl-L-tyrosine.

Application in Opioid Receptor Modulation

The incorporation of the 2,6-dimethyl-L-tyrosine (Dmt) residue into peptides, particularly at the N-terminus, has been shown to significantly enhance their affinity and selectivity for opioid receptors, namely the mu (µ), delta (δ), and kappa (κ) receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in pain perception, mood regulation, and other physiological processes.

Opioid Receptor Signaling Pathways:

The activation of µ, δ, and κ opioid receptors by peptides containing the Dmt residue initiates a cascade of intracellular signaling events. These receptors primarily couple to inhibitory G-proteins (Gαi/o).

Caption: Canonical signaling pathway of opioid receptors upon activation by a ligand.

Key Downstream Events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Concurrently, it inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

-

Activation of MAPK Pathways: The Gβγ subunit can also activate the mitogen-activated protein kinase (MAPK) cascade, including pathways involving ERK, p38, and JNK. This can influence gene expression and long-term cellular changes.

The enhanced potency and selectivity of Dmt-containing peptides are attributed to the conformational constraints imposed by the dimethylated aromatic ring, which can lead to a more favorable and stable interaction with the binding pocket of the opioid receptors. This often results in peptides with potent agonist or antagonist activity at one or more of the opioid receptor subtypes.

References

The Potent World of 2',6'-Dimethyl-L-tyrosine Peptides: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the non-proteinogenic amino acid 2',6'-dimethyl-L-tyrosine (Dmt) has marked a significant advancement in the field of peptide-based drug discovery, particularly in the development of potent and selective opioid receptor ligands. This technical guide provides an in-depth overview of the biological activity of Dmt-containing peptides, focusing on their pharmacological properties, the experimental protocols used for their evaluation, and the underlying signaling pathways they modulate.

Core Concepts: The Dmt Advantage

The introduction of Dmt into peptide sequences, most notably in the Dmt-Tic pharmacophore (where Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), has led to the development of ligands with exceptional affinity and selectivity for opioid receptors.[1][2][3] The two methyl groups on the tyrosine ring of Dmt provide steric hindrance that can lock the peptide into a bioactive conformation, enhancing its interaction with the receptor and often increasing its resistance to enzymatic degradation.[4][5] This has resulted in the creation of a diverse array of compounds ranging from highly potent delta-opioid receptor antagonists to mu-opioid receptor agonists.[1][6]

Quantitative Analysis of Biological Activity

The biological activity of Dmt-containing peptides is typically characterized by their binding affinity (Ki) for specific opioid receptors and their functional potency (IC50, EC50, or pA2) in in vitro and in vivo assays. The following tables summarize key quantitative data for a selection of representative Dmt-containing peptides, illustrating the impact of structural modifications on their pharmacological profiles.

Table 1: Binding Affinities (Ki, nM) of Dmt-Containing Peptides for Opioid Receptors

| Peptide/Compound | mu-Opioid Receptor (MOR) | delta-Opioid Receptor (DOR) | kappa-Opioid Receptor (KOR) | Reference |

| H-Dmt-Tic-OH | 3300 | 0.022 | >10000 | [7] |

| N,N-(Me)2-Dmt-Tic-OH | - | 0.11 | - | [7] |

| H-Dmt-Tic-NH-CH2-Bid | - | 0.042 | - | [8] |

| [Dmt¹]DALDA | 0.17 | 15.6 | 1380 | [9] |

| [L-Dmt¹]Enkephalin | 0.35 | 2.1 | - | [4] |

| [Dmt¹]Deltorphin B | 0.23 | 0.18 | >1000 | [10] |

Table 2: Functional Bioactivities of Dmt-Containing Peptides

| Peptide/Compound | Assay | Activity Type | Potency (IC50/EC50/pA2) | Reference |

| H-Dmt-Tic-OH | Mouse Vas Deferens (MVD) | δ-Antagonist | pA2 = 8.2 | [7] |

| H-Dmt-Tic-Gly-NH-CH2-Ph | Mouse Vas Deferens (MVD) | δ-Antagonist | pA2 = 9.25 | [6] |

| H-Dmt-Tic-Gly-NH-CH2-Ph | Guinea Pig Ileum (GPI) | µ-Agonist | pEC50 = 8.57 | [6] |

| H-Dmt-Tic-NH-CH2-Bid | Mouse Vas Deferens (MVD) | δ-Agonist | pEC50 = 9.90 | [6] |

| [L-Dmt¹]Enkephalin | Guinea Pig Ileum (GPI) | µ-Agonist | IC50 = 0.52 nM | [4] |

| [L-Dmt¹]Enkephalin | Mouse Vas Deferens (MVD) | δ-Agonist | IC50 = 3.4 nM | [4] |

| [Dmt¹]Deltorphin B | Guinea Pig Ileum (GPI) | µ-Agonist | IC50 = 0.45 nM | [10] |

Note: The data presented are compiled from various sources and experimental conditions may differ.

Experimental Protocols

The characterization of Dmt-containing peptides relies on a suite of standardized in vitro assays. Below are detailed methodologies for two key experiments: radioligand binding assays and the mouse vas deferens (MVD) bioassay.

Radioligand Binding Assay for Opioid Receptors

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

1. Materials:

-

Receptor Source: Membranes from cells stably expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing human mu- or delta-opioid receptors).[11]

-

Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-Naltrindole for DOR).[11]

-

Test Compound: The Dmt-containing peptide of interest.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).[11]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter.

2. Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[11]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Incubation: Incubate the plate at room temperature (or 25°C) for 60-120 minutes to reach equilibrium.[11]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer.[11]

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[11]

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Mouse Vas Deferens (MVD) Bioassay

This functional assay assesses the agonist or antagonist activity of a compound on the delta-opioid receptors present in the mouse vas deferens.

1. Materials:

-

Male mice (e.g., CD-1).

-

Krebs-bicarbonate solution.

-

Organ bath with stimulating electrodes and an isometric force transducer.

-

Stimulator.

-

Data acquisition system.

2. Procedure:

-

Tissue Preparation: Isolate the vasa deferentia from a mouse and suspend them in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Stimulation: Electrically stimulate the tissue with single pulses of appropriate voltage and duration to elicit twitch contractions.

-

Agonist Testing:

-

Once a stable baseline of contractions is achieved, add cumulative concentrations of the test peptide to the organ bath.

-

Record the inhibition of the twitch response. .

-

-

Antagonist Testing:

-

Incubate the tissue with a fixed concentration of the antagonist (the Dmt-containing peptide) for a set period.

-

Then, generate a cumulative concentration-response curve for a standard delta-opioid agonist. .

-

3. Data Analysis:

-

Agonist Activity: Express the inhibitory effect as a percentage of the maximal inhibition and determine the IC50 or EC50 value from the concentration-response curve.

-

Antagonist Activity: Calculate the dose-ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist). Determine the pA2 value from a Schild plot, which is a measure of the antagonist's potency.

Signaling Pathways and Experimental Workflows

The biological effects of Dmt-containing opioid peptides are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical opioid receptor signaling pathway and a typical experimental workflow for the characterization of these peptides.

Caption: Opioid Receptor Signaling Pathway.

Caption: Experimental Workflow for Dmt-Peptide Characterization.

Conclusion

Peptides containing 2',6'-dimethyl-L-tyrosine represent a powerful class of molecules with significant potential for the development of novel therapeutics, particularly for pain management. Their unique structural properties confer high affinity and, in many cases, exceptional selectivity for opioid receptors. A thorough understanding of their biological activity, facilitated by the robust experimental protocols and a clear comprehension of the underlying signaling mechanisms outlined in this guide, is crucial for the continued advancement of this promising area of drug discovery. The systematic approach to characterization, from in vitro binding and functional assays to in vivo models, will continue to unveil new lead compounds with improved therapeutic profiles.

References

- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. schrodinger.com [schrodinger.com]

- 6. benchchem.com [benchchem.com]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. revvity.com [revvity.com]

- 9. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by mu-opioid receptor antagonists in the presence of, and following exposure to, morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Pivotal Role of Dmt Steric Hindrance in Peptide-Receptor Engagement: A Technical Guide

print(google_search.search(queries=["Dmt-containing peptide synthesis solid-phase protocol", "radioligand displacement assay protocol opioid receptor", "GTPγS binding assay protocol for GPCRs", "cAMP accumulation assay protocol", "Bioluminescence Resonance Energy Transfer (BRET) assay for GPCR biased agonism protocol", "detailed protocol for calcium mobilization assay using CHO cells", "molecular docking protocol for peptide-receptor interaction", "Dmt-Tic peptide analogs receptor binding affinity Ki values table", "quantitative data Dmt peptides mu-opioid receptor", "Dmt peptides delta-opioid receptor signaling pathway G-protein"]))

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the unnatural amino acid 2',6'-dimethyltyrosine (Dmt) into peptide ligands represents a significant strategy in medicinal chemistry for enhancing receptor affinity, selectivity, and potency. This technical guide provides an in-depth exploration of the steric hindrance effects of the Dmt residue on peptide conformation and subsequent receptor binding. We will delve into the underlying molecular principles, present quantitative data on binding affinities, detail key experimental protocols for characterization, and visualize the impacted signaling pathways. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of Dmt in the design of novel peptide-based therapeutics.

Introduction: The Significance of Conformational Rigidity

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Peptides often exhibit a high degree of conformational flexibility, which can be entropically unfavorable for receptor binding.[1] Introducing conformational constraints is a well-established method to rigidify the peptide backbone, thereby pre-organizing it into a bioactive conformation that is recognized by its target receptor. This strategy can lead to significant improvements in binding affinity, receptor selectivity, and metabolic stability.[1]

One of the most effective approaches to induce local conformational restriction is the incorporation of sterically hindered amino acids.[1] The focus of this guide, 2',6'-dimethyltyrosine (Dmt), is a prime example of such an amino acid. The presence of two methyl groups on the aromatic ring of the tyrosine side chain imposes significant steric constraints, profoundly influencing the peptide's structure and its interaction with receptors.[2]

The Steric Hindrance Effect of Dmt

The defining feature of Dmt is the presence of two methyl groups at the 2' and 6' positions of the tyrosine phenyl ring. These methyl groups exert a significant steric effect, primarily by restricting the rotational freedom around the Cα-Cβ (chi1, χ1) and Cβ-Cγ (chi2, χ2) torsional angles of the amino acid side chain. This restriction has several critical consequences for peptide-receptor interactions:

-

Conformational Locking: The steric hindrance forces the Dmt side chain into a more defined orientation. This, in turn, influences the overall conformation of the peptide, effectively "locking" it into a shape that may be more favorable for receptor binding.[2][3]

-

Enhanced Receptor Affinity: By reducing the entropic penalty associated with the peptide adopting its bioactive conformation upon binding, the incorporation of Dmt often leads to a substantial increase in receptor binding affinity (lower Ki values).[4][5] In many cases, Dmt-containing peptides exhibit affinities in the nanomolar or even sub-nanomolar range.[4]

-

Improved Receptor Selectivity: The rigidified conformation of a Dmt-containing peptide may fit preferentially into the binding pocket of one receptor subtype over others. This steric selectivity can be a powerful tool for developing highly specific ligands, minimizing off-target effects.[2] For example, the substitution of Tyr1 with Dmt in deltorphin II, a delta-opioid receptor ligand, was explored to enhance its properties.[6]

-

Modulation of Efficacy (Agonism vs. Antagonism): The specific conformation stabilized by Dmt can determine whether the peptide acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). Subtle changes in the peptide sequence, in conjunction with the Dmt residue, can lead to a switch in pharmacological activity.[4] The Dmt-Tic pharmacophore, for instance, has been instrumental in developing potent delta-opioid receptor antagonists.[4]

Quantitative Analysis of Dmt-Containing Peptides

The impact of Dmt incorporation on receptor binding affinity is best illustrated through quantitative data. The following tables summarize key binding parameters for representative Dmt-containing peptides, primarily focusing on the well-studied opioid receptor family.

Table 1: Binding Affinity of Dmt-Containing Peptides at the Human Mu-Opioid Receptor (MOR)

| Peptide | Sequence | Ki (nM) at human MOR | Reference |

| DALDA | H-Tyr-D-Arg-Phe-Lys-NH2 | 1.69 (rat brain) | [5] |

| [Dmt¹]DALDA | H-Dmt-D-Arg-Phe-Lys-NH2 | 0.143 (rat brain) | [5] |

Note: The 27-fold increase in binding affinity for [Dmt¹]DALDA highlights the profound effect of the Dmt substitution.[5]

Table 2: Binding Affinity and Selectivity of Dmt-Tic Analogs at Opioid Receptors

| Peptide | Ki (nM) at δ-OR | Ki (nM) at μ-OR | Selectivity (μ/δ) | Reference |

| Dmt-Tic-NH2 | - | - | - | [2] |

| Dmt-Tic-OH | - | - | Highest Recorded | [2] |

| Dmt-Tic-Ala-NH2 | - | - | - | [2] |

| Dmt-Tic-Ala-OH | - | - | Highest Recorded | [2] |

Note: While specific Ki values were not provided in the abstract, the Dmt-Tic-OH and Dmt-Tic-Ala-OH analogs are noted for having the highest recorded selectivity for the delta-opioid receptor.[2]

Experimental Protocols

The characterization of Dmt-containing peptides relies on a suite of well-established experimental techniques. Below are detailed methodologies for key assays.

Peptide Synthesis: Solid-Phase Synthesis (Boc Chemistry)

Solid-phase peptide synthesis (SPPS) is the standard method for preparing Dmt-containing peptides.

Protocol:

-

Resin Preparation: Start with a suitable resin, such as 4-methylbenzhydrylamine (MBHA) resin for C-terminal amides.

-

Amino Acid Coupling:

-

Swell the resin in a 1:1 mixture of dry DMF/CH₂Cl₂.

-

Use a 3-fold excess of Boc-protected amino acids and a coupling reagent like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate).

-

Employ a 9-fold excess of a base such as N-Methylmorpholine (NMM).

-

Repeat the coupling cycle for each amino acid in the sequence.

-

-

Cleavage:

-

After the final amino acid is coupled, cleave the peptide from the resin using liquid hydrogen fluoride (HF).

-

Use anisole as a scavenger.

-

Perform the cleavage at 0°C for 1 hour.

-

-

Purification:

-

Purify the crude peptide using preparative high-performance liquid chromatography (HPLC).

-

A common gradient is 5-80% acetonitrile in water with 0.1% formic acid.

-

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.[7][8]

Receptor Binding Assays: Radioligand Displacement

This assay measures the affinity of a ligand for a receptor by quantifying its ability to displace a known radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest (e.g., CHO cells expressing the human mu-opioid receptor).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂).

-

Incubation:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the mu-opioid receptor), and varying concentrations of the unlabeled test peptide (the Dmt-containing peptide).

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Quantification:

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

This assay is used to determine the functional activity (agonism or antagonism) of a ligand by measuring changes in intracellular calcium levels, often downstream of Gq-coupled GPCR activation.

Protocol:

-

Cell Culture: Use a cell line (e.g., CHO) co-expressing the receptor of interest and a chimeric G-protein that couples to the phospholipase C pathway.

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Ligand Addition: Add varying concentrations of the Dmt-containing peptide to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis:

-

Plot the change in fluorescence against the logarithm of the ligand concentration.

-

Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) for agonists.

-

For antagonists, pre-incubate with the antagonist before adding a known agonist and measure the shift in the agonist's dose-response curve.[8][9]

-

BRET assays can be used to study the interaction of a GPCR with different downstream signaling partners, such as G-proteins and β-arrestins, providing insights into biased agonism.

Protocol:

-

Cell Line Development: Create a stable cell line co-expressing the GPCR fused to a Renilla luciferase (Rluc) and the signaling partner (e.g., G-protein or β-arrestin) fused to a yellow fluorescent protein (YFP).

-

Cell Culture and Plating: Culture and plate the cells in a 96-well plate.

-

Ligand Stimulation: Treat the cells with varying concentrations of the Dmt-containing peptide.

-

Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).

-

BRET Measurement: Simultaneously measure the light emission from Rluc (donor) and YFP (acceptor) using a BRET-compatible plate reader.

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the logarithm of the ligand concentration to generate a dose-response curve.

-

Comparing the potency and efficacy for G-protein activation versus β-arrestin recruitment can reveal ligand bias.[10]

-

Signaling Pathways and Visualization

Dmt-containing peptides, particularly those targeting G-protein coupled receptors (GPCRs), can modulate various downstream signaling pathways. The steric hindrance of Dmt can influence which signaling cascade is preferentially activated, a phenomenon known as biased agonism.[10]

Canonical G-Protein Signaling

Upon agonist binding, the GPCR undergoes a conformational change, leading to the activation of a heterotrimeric G-protein. The activated G-protein then modulates the activity of downstream effector enzymes.

Caption: Canonical G-protein signaling pathway activated by a Dmt-peptide agonist.

β-Arrestin Recruitment and Biased Agonism

In addition to G-protein signaling, agonist-bound GPCRs can be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. This can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling. Biased agonists may preferentially activate either the G-protein pathway or the β-arrestin pathway.[10]

Caption: Biased agonism at a GPCR, where a Dmt-peptide preferentially activates one signaling pathway.

Experimental Workflow for Peptide Characterization

The overall process of characterizing a novel Dmt-containing peptide follows a logical progression from synthesis to functional analysis.

Caption: A typical experimental workflow for the synthesis and characterization of Dmt-containing peptides.

Conclusion

The incorporation of 2',6'-dimethyltyrosine into peptide sequences is a powerful and proven strategy for modulating their pharmacological properties. The steric hindrance imposed by the dimethyl groups on the tyrosine ring provides a means to conformationally constrain the peptide, often leading to dramatic increases in receptor affinity and selectivity. The ability of Dmt to influence the adoption of specific bioactive conformations can also be harnessed to fine-tune the functional activity of the peptide, including the potential to engineer biased agonism. This technical guide has provided a comprehensive overview of the principles, quantitative data, experimental methodologies, and signaling pathways associated with Dmt-containing peptides. A thorough understanding of these concepts is crucial for the rational design of next-generation peptide therapeutics with improved efficacy and safety profiles.

References

- 1. Conformationally restricted peptides as tools in opioid receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational analysis of potent and very selective delta opioid dipeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for bifunctional peptide recognition at human δ-Opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N-Boc-2,6-Dimethyl-L-tyrosine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-2,6-Dimethyl-L-tyrosine in organic solvents. This valuable amino acid derivative is a key building block in peptide synthesis, particularly for the development of bioactive peptides with enhanced stability and potency.[1][2] Understanding its solubility is critical for optimizing reaction conditions, purification protocols, and formulation strategies in drug discovery and development.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in g/L or mg/mL) for N-Boc-2,6-Dimethyl-L-tyrosine in a range of organic solvents. However, several sources provide qualitative descriptions of its solubility. The tert-butyloxycarbonyl (Boc) protecting group generally enhances the solubility of amino acids in organic solvents compared to their unprotected counterparts.[1] The table below summarizes the expected qualitative solubility in commonly used organic solvents based on general principles for protected amino acids and available information for similar compounds.

| Organic Solvent | Chemical Formula | Polarity | Expected Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[3] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[3] |

| Methanol | CH₄O | Polar Protic | Soluble[3] |

| Ethanol | C₂H₆O | Polar Protic | Soluble[3] |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Likely Soluble |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Likely Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Likely Soluble |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Likely Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Likely Insoluble |

Note: The qualitative descriptions are estimations and should be confirmed experimentally. The solubility of N-Boc-2,6-Dimethyl-L-tyrosine can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of any moisture.

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent. The following protocol is adapted from established methods for similar amino acid derivatives and is recommended for obtaining precise quantitative solubility data for N-Boc-2,6-Dimethyl-L-tyrosine.[3]

Objective: To determine the saturation solubility of N-Boc-2,6-Dimethyl-L-tyrosine in a specific organic solvent at a controlled temperature.

Materials:

-

N-Boc-2,6-Dimethyl-L-tyrosine (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of N-Boc-2,6-Dimethyl-L-tyrosine to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Quantification: Accurately weigh the filtered solution. Dilute the solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of N-Boc-2,6-Dimethyl-L-tyrosine in the diluted solution using a validated HPLC method.

-

Data Analysis: Calculate the solubility of N-Boc-2,6-Dimethyl-L-tyrosine in the solvent, expressed in mg/mL or g/L, based on the measured concentration and the dilution factor.

Visualizations

The following diagrams illustrate key workflows related to the determination of solubility and the application of N-Boc-2,6-Dimethyl-L-tyrosine in peptide synthesis.

References

The Strategic Incorporation of 2',6'-Dimethyl-L-tyrosine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unnatural amino acid 2',6'-dimethyl-L-tyrosine (DMT) has emerged as a pivotal molecular tool in medicinal chemistry, particularly in the design of potent and selective ligands for G-protein coupled receptors (GPCRs), most notably opioid receptors. Its unique structural properties, arising from the steric hindrance imposed by the two methyl groups on the phenolic ring of tyrosine, impart significant conformational constraints on peptides into which it is incorporated. This technical guide provides an in-depth exploration of the synthesis, applications, and pharmacological implications of DMT in drug discovery. It details experimental protocols for its synthesis and incorporation into peptides, summarizes key quantitative data on the biological activity of DMT-containing compounds, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Rationale for 2',6'-Dimethyl-L-tyrosine in Peptide Design

The modification of native peptide sequences with unnatural amino acids is a well-established strategy in medicinal chemistry to overcome the inherent limitations of peptides as drug candidates, such as poor metabolic stability and low receptor selectivity. 2',6'-dimethyl-L-tyrosine (Dmt), an analogue of L-tyrosine, has garnered significant attention for its ability to enhance the pharmacological properties of bioactive peptides.[1][2][3] The introduction of two methyl groups at the ortho positions of the phenolic ring restricts the rotation around the Cβ-Cγ bond (χ1 torsion angle) and the Cγ-Cδ bond (χ2 torsion angle) of the amino acid side chain. This conformational constraint can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.[4][5]

The primary application of DMT has been in the field of opioid research, where the N-terminal tyrosine residue is crucial for binding to and activation of opioid receptors.[1] Replacing the endogenous tyrosine with DMT has consistently led to analogues with superior potency and, in some cases, altered efficacy, shifting a compound from an agonist to an antagonist profile.[6][7] This guide will delve into the practical aspects of utilizing DMT as a strategic tool in modern drug design.

Synthesis of N-α-Boc-2',6'-dimethyl-L-tyrosine

The synthesis of the enantiomerically pure form of DMT is a critical first step for its application in medicinal chemistry. A variety of synthetic routes have been developed, with a notable advancement being a rapid, three-step synthesis utilizing a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step.[1][2][8] This method offers a more efficient and accessible means of producing Boc-protected DMT, which is ready for solid-phase peptide synthesis (SPPS).

Experimental Protocol: Microwave-Assisted Synthesis of Boc-2',6'-dimethyl-L-tyrosine[3]

This protocol outlines a three-step synthesis starting from Boc-L-serine methyl ester.

Step 1: Synthesis of Boc-β-iodo-L-alanine methyl ester

-

To a solution of Boc-L-serine methyl ester (1.0 eq) in dichloromethane (DCM), add triphenylphosphine (1.5 eq) and imidazole (1.5 eq).

-

Cool the mixture to 0 °C and add iodine (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by silica gel chromatography to yield Boc-β-iodo-L-alanine methyl ester.

Step 2: Microwave-Assisted Negishi Coupling

-

To a microwave vial, add zinc dust (10 eq) and a catalytic amount of iodine in N,N-dimethylformamide (DMF).

-

Add Boc-β-iodo-L-alanine methyl ester (1.0 eq) to the activated zinc and stir for 30 minutes at room temperature to form the organozinc reagent.

-

In a separate microwave vial, add 3,5-dimethyl-4-iodophenol (1.3 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.05 eq), and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos; 0.10 eq) in DMF.

-

Transfer the freshly prepared organozinc reagent to the second vial.

-

Seal the vial and heat in a microwave reactor at 110 °C for 2 hours.[3]

-

After cooling, filter the reaction mixture and purify by silica gel chromatography to obtain the coupled product.

Step 3: Saponification

-

Dissolve the product from Step 2 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH; 5.0 eq) and stir at room temperature for 4 hours.

-

Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-2',6'-dimethyl-L-tyrosine.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Unnatural Amino Acid Dmt: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) has emerged as a critical component in the design of novel peptide and peptidomimetic therapeutics, particularly in the field of opioid receptor modulation. Its unique structural properties, arising from the steric hindrance imposed by the two methyl groups on the tyrosine ring, confer remarkable enhancements in receptor affinity, selectivity, and in vivo stability to peptides into which it is incorporated. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of Dmt. It further details its seminal role in the development of potent and selective opioid receptor ligands, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Discovery and History

The precise first synthesis of 2',6'-dimethyl-L-tyrosine (Dmt) is not readily apparent in the mainstream scientific literature, suggesting its development was closely intertwined with its application in medicinal chemistry. The initial significant impact of Dmt in the scientific community appears with its incorporation into opioid peptides. A pivotal moment in its history was the introduction of the Dmt-Tic pharmacophore (where Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), which led to the development of an important family of potent delta-opioid receptor antagonists.

Subsequent research has solidified the importance of Dmt in peptide-based drug design. The substitution of the naturally occurring tyrosine with Dmt at the N-terminus of opioid peptides has been consistently shown to dramatically increase affinity for opioid receptors, often by orders of magnitude. This enhancement is attributed to the conformational constraints imposed by the methyl groups, which are thought to lock the side chain in a bioactive conformation, favoring receptor binding.

Synthesis of Dmt

Several synthetic routes to enantiomerically pure L-Dmt have been developed to meet the demand for this valuable unnatural amino acid. The inherent steric hindrance of the 2',6'-dimethyl substitution presents a synthetic challenge. Key methodologies are outlined below.

Asymmetric Hydrogenation Approach

One of the earlier and notable asymmetric syntheses of L-Dmt was reported by Dygos and colleagues in 1992. This method relies on the asymmetric hydrogenation of a dehydroamino acid precursor.

Experimental Protocol: Asymmetric Hydrogenation of (Z)-2-acetamido-3-(4-acetoxy-2,6-dimethylphenyl)-2-propenoate

-

Materials: (Z)-2-acetamido-3-(4-acetoxy-2,6-dimethylphenyl)-2-propenoate, [Rh(1,5-COD)(R,R-DIPAMP)]BF4 (chiral catalyst), Hydrogen gas, solvent (e.g., methanol).

-

Procedure:

-

The dehydroamino acid precursor is dissolved in an appropriate solvent (e.g., methanol) in a high-pressure hydrogenation vessel.

-

A catalytic amount of the chiral rhodium catalyst, [Rh(1,5-COD)(R,R-DIPAMP)]BF4, is added.

-

The vessel is charged with hydrogen gas to a specified pressure.

-

The reaction is stirred at a controlled temperature until the uptake of hydrogen ceases, indicating the completion of the reduction.

-

The catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure.

-

The resulting N-acetyl-2',6'-dimethyl-L-tyrosine is then hydrolyzed (e.g., using acid or base) to yield the final product, 2',6'-dimethyl-L-tyrosine.

-

Purification is typically achieved by recrystallization or chromatography.

-

A workflow for this synthetic approach is visualized below.

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Boc-2',6'-dimethyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) is a critical building block in the development of synthetic opioid ligands, often imparting superior potency.[1][2] However, its widespread use has been hampered by a costly and challenging synthesis. This application note details a rapid, three-step synthesis of Boc-2',6'-dimethyl-L-tyrosine utilizing a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step.[1][2] This method offers a more expedient and efficient route to this valuable compound, facilitating its use in drug discovery and development.

Overall Synthesis Scheme

The synthesis proceeds in three main steps starting from commercially available Boc-L-serine methyl ester (Boc-L-Ser-OMe):

-

Synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (1): An Appel-type reaction to convert the hydroxyl group of Boc-L-Ser-OMe to an iodide.

-

Microwave-Assisted Negishi Coupling: The key step involving the coupling of the iodoalanine intermediate 1 with 3,5-dimethyl-4-iodophenol in the presence of a palladium catalyst and microwave irradiation to form (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate (2a) .[1]

-

Ester Hydrolysis: The final step to hydrolyze the methyl ester of 2a to yield the desired product, Boc-2',6'-dimethyl-L-tyrosine (3a) .[1]

Data Presentation

Table 1: Summary of Reagents and Yields for the Synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (1)

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| Boc-L-Ser-OMe | 219.25 | 2.49 | 11.3 | 1.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 2.96 | 11.3 | 1.0 |

| Imidazole | 68.08 | 0.77 | 11.3 | 1.0 |

| Iodine (I₂) | 253.81 | 3.45 | 13.6 | 1.2 |

| Dichloromethane (DCM) | - | 50 mL | - | - |

| Product (1) | 329.11 | 2.66 | - | 72% Yield |

Table 2: Summary of Reagents and Conditions for Microwave-Assisted Negishi Coupling to Synthesize (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate (2a)

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| Zinc dust | 65.38 | 0.13 | 1.93 | 3.0 |

| Iodine (I₂) | 253.81 | 30 mg | - | Catalytic |

| Compound 1 | 329.11 | 0.21 | 0.64 | 1.0 |

| 3,5-dimethyl-4-iodophenol | 248.05 | 0.21 | 0.84 | 1.3 |

| Pd₂(dba)₃ | 915.72 | 0.029 | 0.032 | 0.05 |

| SPhos | 410.47 | 0.026 | 0.064 | 0.10 |

| N,N-Dimethylformamide (DMF) | - | 2.5 mL | - | - |

| Microwave Conditions | - | 110 °C | 2 hours | - |

| Product (2a) | 323.39 | 0.12 | - | 56% Yield |

Table 3: Summary of Reagents for the Hydrolysis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate (2a) to Boc-2',6'-dimethyl-L-tyrosine (3a)

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| Compound 2a | 323.39 | 0.11 | 0.34 | 1.0 |

| Lithium Hydroxide (LiOH) | 23.95 | 0.044 | 1.71 | 5.0 |

| Tetrahydrofuran (THF) | - | 2 mL | - | - |

| Water (H₂O) | - | 2 mL | - | - |

| Product (3a) | 309.36 | - | - | Quantitative |

Experimental Protocols

Step 1: Synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (1)

-

To a dry flask, add triphenylphosphine (2.96 g, 11.3 mmol) and imidazole (0.77 g, 11.3 mmol).

-

Place the flask under an inert atmosphere and add dichloromethane (30 mL) via syringe.

-

After the solids have dissolved, add iodine (3.45 g, 13.6 mmol) portionwise.

-

Allow the mixture to stir for 5 minutes.

-

Dissolve Boc-L-Ser-OMe (2.49 g, 11.3 mmol) in dichloromethane (20 mL) and add it dropwise to the reaction mixture via syringe.

-

Stir the mixture at room temperature for 4 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with H₂O, saturated sodium thiosulfate, and brine.

-

Dry the organic layer with MgSO₄, filter, and remove the solvents under reduced pressure.

-

Purify the crude residue by column chromatography (5:1 hexanes/EtOAc) to yield the product as a colorless oil that solidifies upon standing (2.66 g, 72% yield).

Step 2: Microwave-Assisted Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate (2a)

-

To a dry 10 mL microwave flask equipped with a stir bar, add Zn dust (0.13 g, 1.93 mmol) and place it under an inert atmosphere.

-

Add N,N-Dimethylformamide (0.5 mL) via syringe, followed by a catalytic amount of I₂ (30 mg).

-

Stir the mixture vigorously for 10 minutes.

-

Add a solution of compound 1 (0.21 g, 0.64 mmol) in DMF (2 mL) via syringe, immediately followed by another portion of catalytic I₂ (30 mg).

-

Stir the mixture vigorously for another 10 minutes.

-

Quickly add Pd₂(dba)₃ (0.029 g, 0.032 mmol), SPhos (0.026 g, 0.064 mmol), and 3,5-dimethyl-4-iodophenol (0.21 g, 0.84 mmol).

-

Transfer the resulting mixture to a microwave reactor under an inert atmosphere.

-

Stir the reaction at 110 °C for 2 hours in a Discover S-class (CEM) microwave reactor with a maximum power input of 300 W in a closed vessel.[1]

-

After completion, add the reaction mixture directly to a silica column and purify (4:1 to 2:1 hexanes/EtOAc) to give the product as a colorless oil (0.12 g, 56% yield).[1]

Step 3: Synthesis of Boc-2',6'-dimethyl-L-tyrosine (3a)

-

To a solution of compound 2a (0.11 g, 0.34 mmol) in THF (2 mL), add a solution of LiOH (0.044 g, 1.71 mmol) in H₂O (2 mL) dropwise.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, acidify the reaction mixture with 1 M HCl to a pH of approximately 3-4.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product.

Visualization of the Experimental Workflow

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Boc-Dmt-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating the non-canonical amino acid N-tert-butyloxycarbonyl-N,N-dimethyltryptamine (Boc-Dmt-OH). The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a foundational and robust method for peptide synthesis.[1][2] This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to an insoluble solid support, or resin.[1][2]

The temporary Nα-Boc protecting group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while more permanent benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like hydrogen fluoride (HF).[1][2] This graduated acid lability is the cornerstone of the Boc/Bzl protection scheme.[1][2]

Experimental Protocols

The following protocols detail the manual synthesis of a peptide on a solid support.

1. Resin Selection and Preparation

The choice of resin is critical and depends on whether a peptide acid or amide is desired.[1]

-

For Peptide Acids: Merrifield or PAM resins are commonly used.[3][4]

-

For Peptide Amides: Benzhydrylamine (BHA) or Methylbenzhydrylamine (MBHA) resins are the standard choices.[1][4]

Protocol:

-

Place the desired amount of resin (e.g., 0.5-1.0 mmol/g substitution) in a reaction vessel.[3]

-

Add a suitable solvent, such as dichloromethane (DCM), to swell the resin.[1]

-

Agitate gently for 30-60 minutes at room temperature.[1]

-

Drain the solvent by filtration.[1]

2. First Amino Acid Attachment (Esterification to Merrifield Resin)

The initial attachment of the C-terminal amino acid to the resin is a crucial step. The cesium salt method is widely used to prevent racemization.[3][5]

Protocol:

-

Dissolve the Boc-protected C-terminal amino acid (2.5 mmol) in an ethanol/water mixture.

-

Neutralize to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).

-

Lyophilize the solution to obtain the Boc-amino acid cesium salt.[5]

-

Dissolve the salt in dimethylformamide (DMF) and add it to the swollen resin.[5]

-

Heat the mixture at 50°C for 24 hours.[5]

-

Wash the resin sequentially with DMF, a 1:1 mixture of DMF/water, DMF, and finally DCM (3 washes for each solvent).[5]

-

Dry the resin under vacuum.[5]

3. Peptide Chain Elongation Cycle

This cyclical process consists of deprotection, neutralization, and coupling steps, repeated for each amino acid in the sequence.[1][2]